2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
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Overview
Description
“2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of substituted 2-hydrazino-quinazoline-4(3H)-ones with other reagents . The starting material, 2-hydrazino-quinazoline-4(3H)-ones, can be synthesized from various primary amines .Scientific Research Applications
Synthesis and Derivative Formation
- Nguyen et al. (2022) synthesized derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, yielding structures confirmed by various spectral data (Nguyen, Pham, Tran, & Bui, 2022).
Cytotoxic Activity
- Research by Nguyen et al. (2019) involved synthesizing compounds starting from anthranilic acid, resulting in derivatives that exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Anti-inflammatory and Analgesic Evaluation
- Rajasekaran, Rajamanickam, and Darlinquine (2011) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, finding that certain compounds showed excellent anti-inflammatory and significant analgesic activity compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antitumor Activity and Molecular Docking
- Al-Suwaidan et al. (2016) designed and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, finding several compounds with potent broad-spectrum antitumor activity and selective activities toward various cancer cell lines (Al-Suwaidan et al., 2016).
Vibrational Study and Molecular Docking
- El-Azab et al. (2016) conducted a structural and vibrational study of a related compound, exploring molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties (El-Azab et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives with antimicrobial and anticonvulsant activities, showing efficacy against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Radiomodulatory Effects
- Soliman et al. (2020) synthesized quinazolinone derivatives for the ability to induce NQO1, an antioxidant enzyme, in cells. These compounds showed potential as antioxidant and radiomodulatory agents (Soliman et al., 2020).
In Vivo and In Silico Anticonvulsant Activity Studies
- El Kayal et al. (2019) synthesized a series of acetamides and conducted in vivo and in silico studies for anticonvulsant activity, identifying a compound with significant potential for further research (El Kayal et al., 2019).
Future Directions
Quinazolinone derivatives, such as “2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide”, have shown promising biological activities, making them potential leads for further optimization and development into new therapeutic agents . Future research could focus on synthesizing a variety of quinazolinone derivatives and evaluating their biological activities to discover new drug candidates .
Mechanism of Action
Target of Action
aureus . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.
Properties
IUPAC Name |
2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOHNUYLXURMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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